3-((Aminoiminomethyl)thio)-2-propenoic acid
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Overview
Description
(E)-3-(Carbamimidoylthio)acrylic acid is an organic compound characterized by the presence of a carbamimidoylthio group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Carbamimidoylthio)acrylic acid typically involves the reaction of thiourea with an appropriate acrylate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamimidoylthio group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of (E)-3-(Carbamimidoylthio)acrylic acid may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic processes and automated reaction systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Carbamimidoylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamimidoylthio group to other functional groups, such as amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (E)-3-(Carbamimidoylthio)acrylic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of (E)-3-(Carbamimidoylthio)acrylic acid depend on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-3-(Carbamimidoylthio)acrylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, (E)-3-(Carbamimidoylthio)acrylic acid is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: In industrial applications, (E)-3-(Carbamimidoylthio)acrylic acid is used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(Carbamimidoylthio)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(Carbamimidoylthio)acrylic acid include other thioacrylic acids and their derivatives, such as:
- (E)-3-(Carbamimidoylthio)propionic acid
- (E)-3-(Carbamimidoylthio)butyric acid
- (E)-3-(Carbamimidoylthio)valeric acid
Uniqueness
(E)-3-(Carbamimidoylthio)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
103232-23-1 |
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Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |
InChI Key |
QEYNZJBVNYDZKZ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/SC(=N)N)\C(=O)O |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O |
Origin of Product |
United States |
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